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molecular formula C8H11BrN2O B1524301 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole CAS No. 1040377-02-3

4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole

Cat. No. B1524301
M. Wt: 231.09 g/mol
InChI Key: WRDSDCYKWVXMRY-UHFFFAOYSA-N
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Patent
US08987269B2

Procedure details

The mixture of tetrahydro-2H-pyran-4-yl methanesulfonate (U-2) (1.8 g, 10 mmol), 4-bromo-1H-pyrazole (1.46 g, 10 mmol) and K2CO3(1.4 g, 10 mmol) in DMF (10 mmol) was stirred at 80° C. overnight, then purified by chromatography to afford the title compound (861 mg). MS (m/z): 231 (M+1)+.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
1.46 g
Type
reactant
Reaction Step One
Name
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
10 mmol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CS(O[CH:6]1[CH2:11][CH2:10][O:9][CH2:8][CH2:7]1)(=O)=O.[Br:12][C:13]1[CH:14]=[N:15][NH:16][CH:17]=1.C([O-])([O-])=O.[K+].[K+].CN(C=O)C>>[Br:12][C:13]1[CH:14]=[N:15][N:16]([CH:6]2[CH2:11][CH2:10][O:9][CH2:8][CH2:7]2)[CH:17]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
CS(=O)(=O)OC1CCOCC1
Name
Quantity
1.46 g
Type
reactant
Smiles
BrC=1C=NNC1
Name
Quantity
1.4 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
10 mmol
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred at 80° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purified by chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=NN(C1)C1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 861 mg
YIELD: CALCULATEDPERCENTYIELD 37.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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